molecular formula C10H9NO B11922735 Quinoline-1(2H)-carbaldehyde CAS No. 61561-70-4

Quinoline-1(2H)-carbaldehyde

Cat. No.: B11922735
CAS No.: 61561-70-4
M. Wt: 159.18 g/mol
InChI Key: BBRVEUKQSXUATK-UHFFFAOYSA-N
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Description

Quinoline-1(2H)-carbaldehyde is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound has a unique structure that includes an aldehyde functional group attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-1(2H)-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of quinoline with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the Vilsmeier-Haack reaction, where quinoline reacts with N,N-dimethylformamide and phosphorus oxychloride to form the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as Lewis acids or transition metal complexes are employed to facilitate the formylation process. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form quinoline-1(2H)-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Quinoline-1(2H)-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of fluorescent probes and sensors for biological imaging and detection.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals .

Mechanism of Action

The mechanism of action of quinoline-1(2H)-carbaldehyde depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives can inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes in cancer cells. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Quinoline-1(2H)-carbaldehyde can be compared with other quinoline derivatives such as:

    Quinoline-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position, leading to different reactivity and applications.

    Quinoline-4-carbaldehyde: The aldehyde group at the 4-position, which affects its chemical behavior and biological activity.

    Quinoline-1(2H)-methanol: The reduced form of this compound, with an alcohol group instead of an aldehyde.

The uniqueness of this compound lies in its specific position of the aldehyde group, which influences its reactivity and makes it suitable for particular synthetic and research applications .

Properties

CAS No.

61561-70-4

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2H-quinoline-1-carbaldehyde

InChI

InChI=1S/C10H9NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-6,8H,7H2

InChI Key

BBRVEUKQSXUATK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1C=O

Origin of Product

United States

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